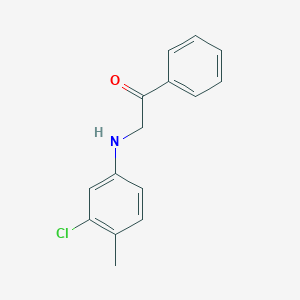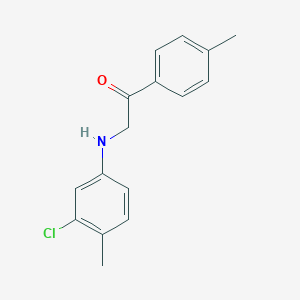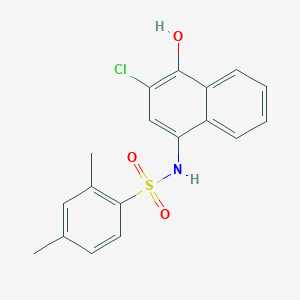
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a chloro substituent, a hydroxy group, and a benzenesulfonamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the chlorination of 1-naphthol to produce 3-chloro-4-hydroxy-1-naphthol.
Sulfonamide Formation: The intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dechlorinated naphthol derivatives.
Substitution: Formation of substituted naphthyl sulfonamides.
科学的研究の応用
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-ethoxybenzenesulfonamide
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
Uniqueness
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 2,4-dimethylbenzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
分子式 |
C18H16ClNO3S |
|---|---|
分子量 |
361.8g/mol |
IUPAC名 |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-11-7-8-17(12(2)9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10,20-21H,1-2H3 |
InChIキー |
HUKBNTCGEZRIAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


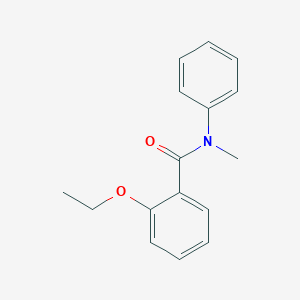
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
![4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
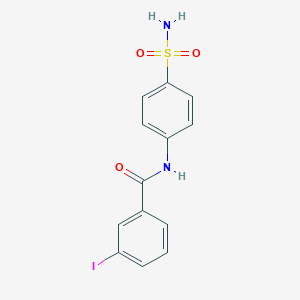
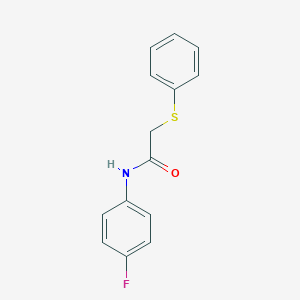
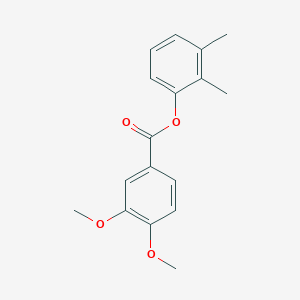
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)
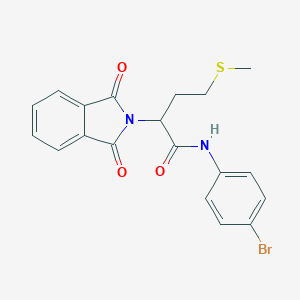
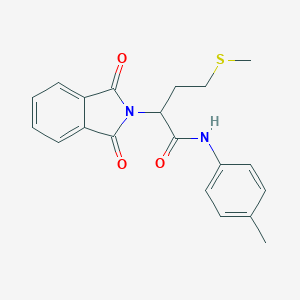
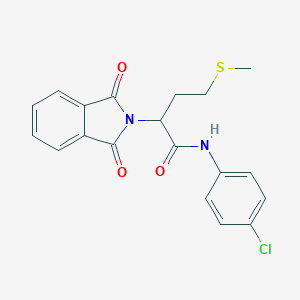
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide](/img/structure/B411081.png)
